4-Dehydroxy-4-amino Ezetimibe

説明

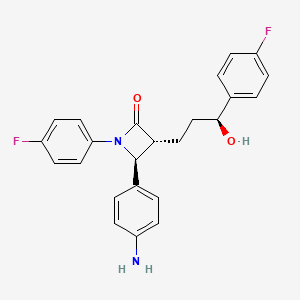

Structure

3D Structure

特性

IUPAC Name |

(3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKCYAYZFIZTRF-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Dehydroxy 4 Amino Ezetimibe and β Lactam Analogs

Historical and Contemporary Approaches to the Ezetimibe (B1671841) Azetidinone Core Synthesis

The synthesis of the 2-azetidinone ring, the central structural motif of ezetimibe, has been a subject of extensive research. Various methods have been developed to construct this strained four-membered ring with the desired stereochemistry.

Stereoselective Cyclocondensation Strategies

Stereoselective cyclocondensation reactions are a cornerstone in the synthesis of the ezetimibe azetidinone core. A prominent historical approach involves the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine. This method allows for the formation of the β-lactam ring in a single step. The stereochemical outcome of the Staudinger reaction, yielding either cis or trans isomers, is influenced by the reaction conditions and the nature of the substituents on both the ketene and the imine. mdpi.com For the synthesis of ezetimibe, a trans-β-lactam is required.

Another significant strategy is the ester enolate-imine condensation, also known as the Gilman-Speeter reaction. This method involves the reaction of an ester enolate with an imine to form a β-amino ester, which then undergoes intramolecular cyclization to yield the azetidinone. The use of chiral auxiliaries or chiral catalysts in this process allows for a high degree of stereocontrol, leading to the desired enantiomerically pure β-lactam. srce.hr For instance, the use of zinc enolates of α-amino acid esters has been shown to produce exclusively trans-β-lactams in high yields. researchgate.net

More contemporary approaches have focused on improving the efficiency and stereoselectivity of these cyclocondensation reactions. This includes the development of novel catalysts and the use of pre-organized substrates to favor the formation of the desired stereoisomer.

Domino Reactions and Multicomponent Processes in Azetidinone Construction

One such approach involves a domino process that includes an allylic acetate (B1210297) rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition to construct a δ-amino acid derivative with full stereochemical control. This intermediate can then be converted to the β-lactam core. mdpi.comacs.org Another example is a microwave-assisted transfer hydrogenation of a nitro group followed by an in situ β-lactam ring opening by the newly formed amino group, which has been used to synthesize 4-amino-3,4-dihydroquinolin-2-ones from azetidin-2-ones. arkat-usa.org

Multicomponent reactions, where three or more reactants combine in a single operation, have also been employed. For example, the Ugi four-component reaction has been utilized to synthesize spirocyclic-bis-β-lactams. nih.govrsc.org These advanced strategies streamline the synthetic process and provide rapid access to diverse β-lactam structures.

Design and Elaboration of Synthetic Routes for 4-Dehydroxy-4-amino Ezetimibe

The synthesis of 4-Dehydroxy-4-amino Ezetimibe requires the specific introduction of an amino group at the C-4 position of the azetidinone ring, replacing the hydroxyl group present in the parent molecule. This transformation necessitates carefully designed synthetic routes that allow for the selective functionalization of the C-4 position with retention or inversion of stereochemistry as required.

Strategic Substitutions and Transformations at the C-4 Position

The introduction of an amino group at the C-4 position of the azetidinone ring can be achieved through nucleophilic substitution reactions. A common strategy involves the conversion of the C-4 hydroxyl group into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with an azide (B81097) source, like sodium azide, followed by reduction of the resulting azido (B1232118) group, yields the desired C-4 amino functionality. This approach allows for the inversion of stereochemistry at the C-4 center. core.ac.uk

Alternatively, direct displacement of a halide at the C-4 position can be employed. The reactivity of the C-4 position towards nucleophiles is a key consideration in these transformations. The strain of the four-membered ring can influence the feasibility and outcome of these substitution reactions. acs.org The choice of the nitrogen nucleophile and reaction conditions is critical to achieve the desired transformation efficiently and with high selectivity.

Key Intermediates and Mechanistic Considerations in Amine Introduction

The synthesis of 4-Dehydroxy-4-amino Ezetimibe would likely proceed through key intermediates such as a C-4 activated azetidinone. For instance, a (3R,4S)-4-(mesyloxy- or tosyloxy)-1-(4-fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one could serve as a precursor. The nucleophilic attack by an azide ion would proceed via an SN2 mechanism, leading to an inversion of configuration at the C-4 center, resulting in a (3R,4R)-4-azido derivative. Subsequent reduction of the azide, for example, through catalytic hydrogenation or with a reducing agent like triphenylphosphine, would furnish the target (3R,4R)-4-amino-azetidinone.

Another key intermediate could be a 4-haloazetidinone. The mechanism of nucleophilic substitution at the C4 position of the azetidin-2-one (B1220530) ring is a critical factor. The reaction can proceed through either an SN1 or SN2 pathway, depending on the substrate, nucleophile, and reaction conditions. For a stereocontrolled synthesis, an SN2 reaction is generally preferred to ensure inversion of stereochemistry. gacariyalur.ac.in

The table below summarizes some key intermediates and the transformations involved in the introduction of an amino group at the C-4 position of an azetidinone ring.

| Key Intermediate | Transformation | Reagents | Resulting Functionality |

|---|---|---|---|

| 4-Hydroxyazetidinone | Activation of Hydroxyl Group | Methanesulfonyl chloride (MsCl), Triethylamine (Et3N) | 4-Mesyloxyazetidinone |

| 4-Mesyloxyazetidinone | Nucleophilic Substitution (Azide Introduction) | Sodium Azide (NaN3) | 4-Azidoazetidinone |

| 4-Azidoazetidinone | Reduction of Azide | H2, Pd/C or Triphenylphosphine (PPh3) | 4-Aminoazetidinone |

| 4-Haloazetidinone | Direct Nucleophilic Substitution | Ammonia or an amine source | 4-Aminoazetidinone |

Enantioselective and Diastereoselective Synthesis for Chiral Control

Achieving the correct stereochemistry at all chiral centers is paramount in the synthesis of 4-Dehydroxy-4-amino Ezetimibe. The molecule contains multiple stereocenters, and their relative and absolute configurations determine its biological activity. Enantioselective and diastereoselective synthetic methods are therefore essential.

The stereochemistry of the azetidinone core is typically established early in the synthesis using methods described in section 2.1. For the introduction of the C-4 amino group, if an inversion of configuration is desired, an SN2 reaction on a chiral C-4 activated precursor is the method of choice. The stereochemical outcome of this step is highly dependent on the reaction mechanism.

For the synthesis of trans-3,4-disubstituted azetidin-2-ones, methods that favor the formation of the trans isomer are employed. For example, the reaction of 1-dialkylaminomethyl derivatives of 4-substituted azetidin-2-ones with LDA followed by the addition of an electrophile has been shown to yield trans-3,4-disubstituted products with high stereoselectivity. cdnsciencepub.com The stereocontrolled synthesis of C4-amino β-lactams often relies on the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of the key bond-forming reactions. dntb.gov.ua

The table below outlines some stereoselective strategies for the synthesis of chiral azetidinones.

| Strategy | Description | Key Feature for Stereocontrol |

|---|---|---|

| Chiral Pool Synthesis | Starting from enantiomerically pure natural products like amino acids or carbohydrates. | The inherent chirality of the starting material is transferred to the final product. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | The auxiliary is removed after the desired stereocenter is created. |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. | The catalyst creates a chiral environment for the reaction to occur. |

| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over others. | Existing stereocenters in the molecule influence the formation of new stereocenters. |

Advanced Synthetic Techniques for Novel Ezetimibe Bioisosteres

The quest for novel ezetimibe bioisosteres, compounds designed to mimic the biological activity of the parent drug, has spurred the development of several advanced synthetic methodologies. These techniques aim to create the core β-lactam structure with high stereochemical control and to introduce diverse functionalities.

Key strategies include rhodium-catalyzed reductive Mannich-type reactions, domino reactions, and 1,3-dipolar cycloadditions. A rhodium-hydride complex, for instance, can be used for the 1,4-reduction of an α,β-unsaturated ester to generate a Reformatsky-type reagent. This intermediate then reacts with an imine to yield syn-β-lactams, a stereochemical arrangement that can be challenging to achieve otherwise. beilstein-journals.org This method has been successfully applied to the synthesis of (±)-ezetimibe. beilstein-journals.org

Another powerful approach involves a domino reaction sequence that begins with a Baylis–Hillman adduct. This multi-step process can include an allylic acetate rearrangement, a stereoselective Ireland–Claisen rearrangement, and an asymmetric Michael addition to produce δ-amino acid derivatives with precise stereochemical control, which are key precursors to the β-lactam core. mdpi.com

Furthermore, the total synthesis of ezetimibe has been accomplished using a highly stereoselective 1,3-dipolar cycloaddition as the pivotal step. acs.org In this pathway, the absolute configuration of the starting lactone dictates the stereochemistry of the other chiral centers in the final molecule, highlighting the efficiency of this approach in controlling the complex stereoscape of ezetimibe analogs. acs.org Late-stage functionalization techniques, such as metallaphotoredox deoxydifluoromethylation, also represent an advanced method for directly converting existing functional groups, like alcohols, into their bioisosteres on complex molecules like ezetimibe. nih.gov

| Synthetic Technique | Key Reagents/Catalysts | Intermediate/Product Type | Reference |

| Reductive Mannich-type Reaction | RhCl(PPh3)3, Et2Zn | syn-β-lactam | beilstein-journals.org |

| Domino Reaction | Baylis–Hillman adducts | δ-amino acid derivative | mdpi.com |

| 1,3-Dipolar Cycloaddition | Sc(OTf)3 | Isoxazolidine intermediate | acs.org |

| Deoxydifluoromethylation | Benzoxazolium, Copper catalyst | Difluoromethylated analog | nih.gov |

Bioisosteric Interchange in Side Chain and Ring Modifications

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern medicinal chemistry and is heavily employed in the design of ezetimibe analogs. nih.gov This strategy aims to modulate the molecule's properties, such as metabolic stability and target affinity. sci-hub.se The structure of ezetimibe offers several sites for such modifications, primarily the C-4 hydroxyphenyl group and the C-3 phenylpropyl side chain.

The titular compound, 4-Dehydroxy-4-amino Ezetimibe, is a prime example of bioisosteric replacement on the C-4 phenyl ring, where the para-hydroxyl group is substituted with an amino group. smolecule.com This modification significantly alters the electronic properties and hydrogen bonding capacity at this position.

Modifications to the C-3 side chain are also common. nih.govresearchgate.net The hydroxyl group on the side chain has been a target for bioisosteric replacement. For example, a late-stage metallaphotoredox reaction can directly convert the secondary benzylic alcohol of ezetimibe into a difluoromethyl group (CF2H), a bioisostere for a hydroxyl or methyl group. nih.govsci-hub.se In other studies, the hydroxymethylene unit (-CH(OH)-) within the side chain has been replaced with other groups, such as sulfur-containing moieties, to explore different isoelectronic and isosteric possibilities. researchgate.net The introduction of fluorine atoms in place of hydrogen or methoxy (B1213986) groups on the phenyl rings is another strategic move to enhance metabolic stability and activity. sci-hub.se

| Original Group/Position | Bioisosteric Replacement | Rationale/Effect | Reference |

| C-4 Phenyl -OH | -NH2 | Alters electronics and H-bonding | smolecule.com |

| C-3 Side Chain -OH | -CF2H | Mimics OH/CH3, alters properties | nih.govsci-hub.se |

| C-3 Side Chain -CH(OH)- | Sulfur-based linkers | Explores isosteric/isoelectronic space | researchgate.net |

| Phenyl Ring H/OCH3 | F | Increases metabolic stability | sci-hub.se |

Introduction of Amide and Amino Groups in Ezetimibe Derivatives

The incorporation of amide and amino functionalities is a key strategy in the synthesis of novel ezetimibe derivatives, influencing polarity and potential interactions with biological targets. nih.govnih.gov These groups can be introduced at various positions, but a common approach involves modifying the C-3 side chain or starting from a 3-amino-β-lactam core. nih.govresearchgate.net

One established method for creating C-3 side chain amide analogs involves a multi-step synthesis culminating in an amidation reaction. nih.govresearchgate.net This process can start from glutaric anhydride, which is converted through several intermediates into a carboxylic acid-functionalized β-lactam. This acid is then coupled with various substituted aromatic or aliphatic amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to form the final amide derivatives. nih.govresearchgate.net This approach allows for the systematic variation of the substituent attached to the amide nitrogen.

Alternatively, new amide and amino ezetimibe analogs can be synthesized starting from a trans-3-amino-(3R,4R)-β-lactam scaffold. nih.govresearchgate.net This core structure provides a primary amino group that can be functionalized through reactions such as N-acylation to introduce a variety of side chains, effectively creating a library of novel amide derivatives. researchgate.net Research has demonstrated the synthesis of several such compounds, which have been evaluated for their biological properties. nih.govresearchgate.net

| Synthetic Approach | Starting Material | Key Reagents | Functional Group Introduced | Reference |

| C-3 Side Chain Modification | Carboxylic acid-functionalized β-lactam | DCC, DMAP, Substituted amines | Amide | nih.govresearchgate.net |

| Functionalization of Amino Core | trans-3-amino-(3R,4R)-β-lactam | Acylating agents | Amide | nih.govresearchgate.netresearchgate.net |

Preclinical Pharmacodynamics and Molecular Mechanism of Action of 4 Dehydroxy 4 Amino Ezetimibe Analogs

Elucidation of Target Interaction: Niemann-Pick C1-Like 1 (NPC1L1) Protein

The primary molecular target for ezetimibe (B1671841) and its analogs is the Niemann-Pick C1-Like 1 (NPC1L1) protein. drugbank.comkoreamed.org This transmembrane protein is predominantly expressed on the apical membrane of enterocytes in the small intestine and plays a pivotal role in the uptake of dietary and biliary cholesterol. drugbank.come-dmj.org The interaction of ezetimibe with NPC1L1 is highly specific and is central to its cholesterol-lowering effect. koreamed.orge-dmj.org Studies have shown that ezetimibe binds directly to NPC1L1, and this interaction is crucial for inhibiting cholesterol absorption. koreamed.orgahajournals.org In fact, mice genetically deficient in NPC1L1 are insensitive to the effects of ezetimibe, confirming that NPC1L1 is the essential target for this class of drugs. drugbank.come-dmj.org

Modulatory Effects on NPC1L1-Mediated Cholesterol Uptake in Enterocytes

Ezetimibe and its analogs exert their effect by modulating the function of NPC1L1 in enterocytes. drugbank.comnih.gov The process of cholesterol absorption involves the internalization of an NPC1L1-cholesterol complex from the intestinal lumen into the enterocyte. nih.govebmconsult.com Ezetimibe acts by preventing the sterol-induced internalization of the NPC1L1 protein. nih.gov This inhibitory action effectively blocks the uptake of cholesterol into the intestinal cells, thereby reducing the amount of cholesterol that is subsequently packaged into chylomicrons and released into the bloodstream. nih.govebmconsult.com

Role of Accessory Proteins (e.g., AP2 Complex, Clathrin) in Mechanistic Pathways

The internalization of the NPC1L1-cholesterol complex is a complex process that involves accessory proteins, most notably the adaptor protein 2 (AP2) complex and clathrin. nih.govebmconsult.com This machinery is responsible for clathrin-mediated endocytosis, a key pathway for the uptake of various molecules into cells. Ezetimibe is understood to interfere with the interaction between the NPC1L1/sterol complex and the AP2-clathrin machinery. nih.gov By disrupting this crucial step, ezetimibe prevents the formation of the endocytic vesicles that would normally transport cholesterol into the enterocyte, thus halting the absorption process. nih.govresearchgate.net

In vitro Assessment of Cholesterol Absorption Inhibition

To quantify the inhibitory potential of compounds like 4-Dehydroxy-4-amino Ezetimibe, various in vitro models are employed. These cellular systems provide a controlled environment to study the mechanisms of cholesterol uptake and the efficacy of inhibitors.

Cellular Models for Evaluation of Sterol Uptake (e.g., hNPC1L1/MDCKII, HepG2 Cells)

Cell lines that endogenously or recombinantly express human NPC1L1 are invaluable tools for these investigations. For instance, Madin-Darby canine kidney (MDCK) cells engineered to express human NPC1L1 (hNPC1L1/MDCKII) provide a robust system to study NPC1L1-mediated cholesterol transport. ahajournals.org Human hepatoma HepG2 cells are another relevant model, as they express NPC1L1 and are involved in hepatic cholesterol metabolism. koreamed.orgmdpi.comnih.gov Caco-2 cells, which differentiate to resemble enterocytes, are also widely used to model intestinal cholesterol absorption. koreamed.orgmdpi.com These cellular models allow for the direct assessment of a compound's ability to block the uptake of sterols.

Concentration-Dependent Inhibition Profiles in Cell Culture Systems

Using these cellular models, researchers can establish concentration-dependent inhibition profiles for ezetimibe analogs. For example, studies have shown that ezetimibe can inhibit cholesterol uptake in a dose-dependent manner in both Caco-2 and HepG2 cells. mdpi.com In one study, ezetimibe demonstrated a significant, concentration-dependent reduction in cholesterol uptake in HepG2 cells. nih.gov Another study reported that ezetimibe killed Leishmania amazonensis promastigotes with a 50% inhibitory concentration (IC50) of 30 μM and was effective against intracellular amastigotes with an IC50 of 20 μM. nih.gov

In vivo Efficacy Studies in Animal Models

Animal models fed cholesterol-rich diets are commonly used to evaluate the efficacy of cholesterol absorption inhibitors. nih.gov In such models, ezetimibe has been shown to effectively lower serum cholesterol levels. nih.gov For instance, in ApoE double-knockout mice, a model characterized by severe hypercholesterolemia, ezetimibe significantly inhibited intestinal cholesterol absorption. nih.gov Studies in rhesus monkeys on a high-fat diet demonstrated that ezetimibe inhibited the diet-induced increase in plasma total cholesterol and LDL-C. pmda.go.jp Furthermore, in rats, ezetimibe treatment has been shown to reduce lymphatic cholesterol output. nih.gov The combination of ezetimibe with statins has also been shown to produce synergistic reductions in plasma cholesterol levels in dogs. researchgate.net These animal studies consistently demonstrate the potent in vivo efficacy of ezetimibe in reducing cholesterol absorption and lowering plasma cholesterol levels. ahajournals.orgnih.gov

Interactive Data Table: In vivo Efficacy of Ezetimibe in Animal Models

| Animal Model | Diet | Key Findings | Reference |

|---|---|---|---|

| ApoE double-knockout mice | Cholesterol-rich | >90% inhibition of intestinal cholesterol absorption; significant reduction in chylomicron and VLDL levels. | nih.gov |

| Rhesus monkeys | High-fat | Inhibition of diet-induced increase in plasma total cholesterol and LDL-C. | pmda.go.jp |

| Rats | N/A | Reduction in lymphatic cholesterol output. | nih.gov |

| Dogs | Chow-fed | Synergistic reductions in plasma cholesterol when combined with statins. | researchgate.net |

Inhibition of Intestinal Cholesterol Absorption in Rodents (e.g., Hamsters, Mice, Rats)

Ezetimibe, a potent inhibitor of cholesterol transport, effectively reduces plasma cholesterol in preclinical animal models by targeting the intestinal wall. nih.gov Studies in cholesterol-fed hamsters have shown that ezetimibe reduces plasma cholesterol and hepatic cholesterol accumulation with an ED₅₀ of 0.04 mg/kg. nih.gov In rats, ezetimibe has been demonstrated to inhibit the absorption of free cholesterol by 92-96% without affecting the hydrolysis of cholesteryl esters or the absorption of the resulting fatty acids. nih.gov This potent inhibition of intestinal cholesterol absorption has been consistently observed across various rodent models, including hamsters, rats, and mice. nih.govfda.gov The primary mechanism involves the selective blockade of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the uptake of intestinal cholesterol. physiology.orgtga.gov.au

Interactive Table: Inhibition of Cholesterol Absorption by Ezetimibe in Rodents

| Animal Model | Key Finding | Citation |

|---|---|---|

| Cholesterol-fed Hamsters | Reduced plasma cholesterol and hepatic cholesterol accumulation (ED₅₀ of 0.04 mg/kg). | nih.gov |

| Rats | Inhibited free cholesterol absorption by 92-96% without affecting cholesteryl ester hydrolysis. | nih.gov |

Modulation of Plasma Lipoprotein Levels in Dyslipidemic Animal Models

Preclinical studies in various dyslipidemic animal models have consistently demonstrated the ability of ezetimibe to favorably modulate plasma lipoprotein levels. In hamsters with diet-induced hyperlipidemia, ezetimibe significantly lowered non-HDL-cholesterol levels. nih.gov Similarly, in ApoE double-knockout mice, a model characterized by severe hypercholesterolemia, ezetimibe inhibited cholesterol intestinal absorption by over 90%, leading to a significant reduction in chylomicron and VLDL levels by 87%. nih.gov While the primary effect is on LDL-C reduction, some studies in rodents have also reported a modest decrease in plasma triglyceride concentrations. physiology.org

Interactive Table: Effect of Ezetimibe on Plasma Lipoproteins in Dyslipidemic Models

| Animal Model | Effect on Lipoproteins | Citation |

|---|---|---|

| Dyslipidemic Hamsters | Significantly lowered non-HDL-cholesterol. | nih.gov |

| ApoE Double-Knockout Mice | Reduced chylomicron and VLDL levels by 87%. | nih.gov |

Impact on Hepatic and Intestinal Cholesterol Content in Preclinical Species

By inhibiting intestinal cholesterol absorption, ezetimibe reduces the delivery of cholesterol to the liver. tga.gov.au This leads to a reduction in hepatic cholesterol stores. nih.gov In cholesterol-fed hamsters, ezetimibe treatment resulted in decreased hepatic cholesterol accumulation. nih.gov Furthermore, studies in mice have shown that the reduced cholesterol absorption is associated with decreased cholesterol levels in the proximal intestine. physiology.org This dual action on both intestinal and hepatic cholesterol content underscores the compound's primary mechanism of action.

Preclinical Atherosclerosis Regression or Prevention Studies (e.g., ApoE KO mice, SR-BI/apoE dKO mice)

The impact of ezetimibe on atherosclerosis has been extensively studied in preclinical models. In ApoE knockout mice, which are prone to developing premature atherosclerosis, ezetimibe has been consistently shown to significantly inhibit the development of atherosclerosis. nih.gov In a more advanced model, the SR-BI/apoE double knockout (dKO) mice, which exhibit characteristics of human coronary heart disease, ezetimibe treatment led to a significant 57% reduction in aortic root atherosclerosis. nih.govresearchgate.net These findings in preclinical models strongly suggest an atheroprotective effect of inhibiting intestinal cholesterol absorption. nih.govresearchgate.net

Preclinical Pharmacokinetics of 4 Dehydroxy 4 Amino Ezetimibe and Its Metabolites

Absorption and Systemic Exposure in Animal Models

Following oral administration, ezetimibe (B1671841) is rapidly absorbed. nih.gov In animal models, the compound has demonstrated effective reduction of cholesterol levels. nih.gov Studies in rats showed that after a single oral dose, plasma concentrations of ezetimibe were often low, suggesting rapid and extensive metabolism. pmda.go.jp In a study on guinea pigs, ezetimibe administration led to a significant decrease in circulating cholesterol levels. nih.gov Specifically, a cholesterol-enriched diet combined with ezetimibe resulted in a 77% reduction in circulating cholesterol compared to the cholesterol diet alone. nih.gov

In preclinical studies, ezetimibe was found to selectively inhibit the absorption of [14C]-cholesterol without affecting the absorption of triglycerides, fatty acids, or fat-soluble vitamins A and D. mims.com The systemic exposure to ezetimibe and its active glucuronide metabolite can be influenced by the animal model. For instance, in a carbon tetrachloride (CCl4)-induced hepatic failure rat model, the plasma exposure of ezetimibe and its primary active metabolite, ezetimibe-phenolic glucuronide (EZE-Ph), increased significantly compared to control rats after both oral and intravenous administration. mdpi.com This suggests that hepatic function plays a crucial role in the systemic exposure of the compound.

Table 1: Effect of Ezetimibe on Circulating Cholesterol in Guinea Pigs

| Diet | Change in Circulating Cholesterol |

|---|---|

| Chow + Ezetimibe | 42% decrease |

| Cholesterol-enriched | 10-fold increase |

| Cholesterol-enriched + Ezetimibe | 77% decrease (compared to cholesterol diet alone) |

Data sourced from preclinical studies in guinea pigs. nih.gov

Biotransformation Pathways and Active Metabolite Formation

Ezetimibe undergoes extensive metabolism, primarily in the small intestine and liver, to form its pharmacologically active phenolic glucuronide metabolite. nih.govwikipedia.orgdrugbank.comwalshmedicalmedia.com This biotransformation is a key step in its mechanism of action.

Glucuronide Conjugation and Its Role in Activity

The major metabolic pathway for ezetimibe is the glucuronidation of its 4-hydroxyphenyl group to form ezetimibe-glucuronide (B19564). nih.gov This metabolite is not only active but, in some cases, more potent than the parent compound in inhibiting cholesterol absorption. mdpi.comosti.gov The formation of this active glucuronide is crucial for the drug's efficacy. In vitro studies using human liver and jejunum microsomes have identified that UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A3, and UGT2B15, are responsible for the formation of the phenolic glucuronide. drugbank.com Another minor metabolite, a benzylic glucuronide, is formed exclusively by UGT2B7. The active glucuronide metabolite accounts for a significant portion of the total drug in plasma and is a high-affinity substrate for hepatic uptake carriers. drugbank.comresearchgate.net

Hepatic and Intestinal Metabolic Contributions

Both the liver and the small intestine are major sites for the glucuronidation of ezetimibe. nih.govdrugbank.comwalshmedicalmedia.com The intestinal metabolism contributes significantly to the first-pass effect, where ezetimibe is rapidly converted to its active glucuronide upon absorption. nih.govmdpi.com In a study with CCl4-induced hepatic failure in rats, it was observed that while hepatic metabolism of ezetimibe was reduced, the intestinal UGT activity was not significantly affected, highlighting the important role of the intestine in its initial biotransformation. mdpi.com The extensive metabolism in both the intestine and liver ensures the formation of the active metabolite that is key to its cholesterol-lowering effect. nih.gov

Enterohepatic Recirculation and Its Influence on Pharmacokinetic Profiles in Animals

A significant feature of ezetimibe's pharmacokinetics is its extensive enterohepatic recirculation. nih.govmdpi.comahajournals.org After being absorbed and glucuronidated in the intestine and liver, the active metabolite is excreted into the bile, and then released back into the small intestine. pmda.go.jp In the intestinal lumen, the glucuronide can be hydrolyzed back to the parent compound, which is then reabsorbed. frontiersin.org This recycling process prolongs the presence of the active compound in the body, contributing to its long half-life of approximately 22 hours. nih.govnih.gov The multiple peaks observed in the plasma concentration-time profiles of both ezetimibe and its glucuronide metabolite are indicative of this enterohepatic recycling. frontiersin.org Studies in CCl4-induced liver failure rats showed a marked reduction in the second peak of plasma concentration, indicating a decreased enterohepatic circulation due to impaired biliary excretion. mdpi.com

Disposition in Animal Models: Distribution and Excretion Mechanisms

Following administration, ezetimibe and its metabolites are widely distributed in the body. fda.gov In rats, the highest concentrations of radioactivity after a dose of 14C-labeled ezetimibe were found in the small intestine, liver, and lungs. fda.gov The volume of distribution for the parent drug is large, indicating extensive tissue distribution. fda.gov

Excretion of ezetimibe and its metabolites occurs primarily through the feces, with a smaller portion eliminated in the urine. nih.govfda.gov In humans, approximately 78% of an administered dose is recovered in the feces, mainly as the parent drug, while about 11% is found in the urine, predominantly as the glucuronide metabolite. nih.govfda.gov This excretion pattern is consistent with its extensive metabolism and enterohepatic recirculation.

Table 2: Excretion of Ezetimibe in Humans

| Excretion Route | Percentage of Administered Dose | Primary Form |

|---|---|---|

| Feces | ~78% | Ezetimibe |

| Urine | ~11% | Ezetimibe-glucuronide |

Data based on human studies following oral administration of 14C-ezetimibe. nih.govfda.gov

Impact of Enzyme and Transporter Activities on Preclinical Pharmacokinetics

The pharmacokinetics of ezetimibe are significantly influenced by the activity of various enzymes and transporters. As mentioned, UGT enzymes are critical for its metabolic activation. drugbank.com Additionally, transporters play a crucial role in its absorption, distribution, and elimination. The hepatic uptake of the active ezetimibe-glucuronide is mediated by organic anion transporting polypeptides (OATPs), particularly OATP1B1. mdpi.comresearchgate.net Genetic variations in the gene encoding OATP1B1 (SLCO1B1) have been shown to affect the systemic exposure of ezetimibe-glucuronide. researchgate.net

Efflux transporters such as multidrug resistance protein 2 (MRP2) are involved in the biliary excretion of the glucuronide metabolite, a key step in enterohepatic recirculation. mdpi.com In the CCl4-induced liver failure rat model, altered expression of Mrp2 and Mrp3 contributed to the changes in the disposition of ezetimibe and its metabolites. mdpi.com The parent drug, ezetimibe, is not a significant substrate for most uptake or efflux transporters, in contrast to its glucuronide metabolite. mdpi.com This interplay between metabolizing enzymes and transporters is fundamental to the unique pharmacokinetic profile of ezetimibe.

Information on "4-Dehydroxy-4-amino Ezetimibe" is Not Publicly Available

Following a comprehensive review of scientific literature, it has been determined that there is no publicly available data on the preclinical pharmacokinetics of the chemical compound "4-Dehydroxy-4-amino Ezetimibe." This compound is identified as an aniline (B41778) impurity of Ezetimibe. americanchemicalsuppliers.com

Due to the absence of research findings on "4-Dehydroxy-4-amino Ezetimibe," it is not possible to provide an article on its transporter involvement or the influence of bile acids on its transport as requested. The information available concerns the parent drug, Ezetimibe, and its primary active metabolite, Ezetimibe-glucuronide.

To provide some context, the preclinical pharmacokinetics of Ezetimibe are well-documented and involve the following key aspects:

Efflux and Uptake Transporter Involvement in Ezetimibe Pharmacokinetics:

Ezetimibe's absorption and disposition are significantly influenced by various uptake and efflux transporters. After oral administration, Ezetimibe is absorbed and extensively metabolized into the pharmacologically active Ezetimibe-glucuronide. nih.gov This process occurs in the small intestine and the liver. nih.gov

The primary transporter responsible for the intestinal uptake of cholesterol, which Ezetimibe inhibits, is the Niemann-Pick C1-Like 1 (NPC1L1) protein. drugbank.com While Ezetimibe's main action is inhibiting NPC1L1, its disposition and that of its glucuronide metabolite are affected by other transporters.

Studies have indicated that Ezetimibe-glucuronide is a substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1, which mediate its uptake into the liver. wikipedia.org This hepatic uptake is a crucial step in its enterohepatic circulation, a process where the metabolite is excreted in the bile and can be reabsorbed. geneesmiddeleninformatiebank.nl Efflux transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2) are involved in the biliary excretion of Ezetimibe conjugates. wikipedia.org

Influence of Bile Acids on Ezetimibe Metabolite Transport in Animal Systems:

Bile acids play a fundamental role in the digestion and absorption of fats and are part of the enterohepatic circulation. Preclinical studies have shown that Ezetimibe does not affect the absorption of bile acids. However, the transport of drugs and their metabolites that undergo enterohepatic circulation can be influenced by bile acid dynamics. For instance, bile acid sequestrants, which bind to bile acids in the intestine, can interfere with the absorption of other drugs. It has been shown that co-administration of the bile acid sequestrant cholestyramine significantly decreases the plasma concentrations of total Ezetimibe and its parent form. fda.gov In animal models, specifically SR-BI/apoE double knockout mice, inhibiting the intestinal absorption of bile acids with an apical sodium-codependent bile acid transporter (ASBT) inhibitor led to a reduction in plasma lipoprotein cholesterol levels, an effect similar to that of Ezetimibe. nih.gov This suggests that while Ezetimibe does not directly impact bile acid absorption, the pathways governing bile acid and cholesterol homeostasis are interconnected.

Analytical Characterization and Quantification Methods for 4 Dehydroxy 4 Amino Ezetimibe

Development and Validation of Chromatographic Techniques

Chromatographic techniques are the cornerstone for separating and quantifying 4-Dehydroxy-4-amino Ezetimibe (B1671841) from Ezetimibe and other related substances. The development of robust and validated methods is essential for routine quality control and stability studies.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 4-Dehydroxy-4-amino Ezetimibe. Several reversed-phase HPLC (RP-HPLC) methods have been developed for the separation and quantification of Ezetimibe and its impurities. These methods are valued for their precision, accuracy, and robustness.

A typical RP-HPLC method involves a C18 or C8 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. For instance, one method utilizes a C18 column with a mobile phase of acetonitrile and water (70:30 v/v) at a flow rate of 1.2 mL/min, with UV detection at 242 nm. Another approach employs a Waters Symmetry C8 column with an isocratic elution of ammonium (B1175870) acetate (B1210297) buffer (pH 4.5, 50 mM) and acetonitrile (50:50, v/v) at a flow rate of 1.0 mL/min, also with UV detection at 242 nm.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method's linearity, accuracy, precision, specificity, and robustness. Linearity is typically established over a concentration range relevant to the expected levels of the impurity. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to assess the method's sensitivity.

Table 1: Exemplary HPLC Method Parameters for Ezetimibe and its Impurities

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 (250 x 4.6 mm, 5 µ) | Waters Symmetry C8 (150 x 4.6 mm, 5 µm) | Inertsil ODS-3V (150 x 4.6 mm, 5.0 μm) |

| Mobile Phase | Acetonitrile: Water (70:30 v/v) | Ammonium acetate buffer (pH 4.5, 50 mM): Acetonitrile (50:50, v/v) | Gradient elution with Solution A and Solution B |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | Not Specified |

| Detection | UV at 242 nm | UV at 242 nm | Diode Array Detector (DAD) |

| Retention Time of Ezetimibe | 2.87 min | Not Specified | ~10.2 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Advanced Analysis

For more definitive identification and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable. LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing molecular weight and fragmentation data of the analyte.

In the analysis of Ezetimibe and its analogues, LC-MS is used to confirm the identity of impurities detected by HPLC. The mass spectrometer can be operated in various ionization modes, such as electrospray ionization (ESI), to generate ions for analysis. For instance, the mass transition pair of m/z 408 → 271 has been used for the quantification of Ezetimibe in the negative ion mode.

LC-MS/MS studies are particularly useful in characterizing unknown impurities. By fragmenting the parent ion and analyzing the resulting product ions, detailed structural information can be obtained. This technique was instrumental in identifying a process-related impurity of Ezetimibe, where the impurity showed a pseudomolecular ion peak [M+H]+ at m/z 412. The fragmentation pattern of this ion provided key insights into its structure.

Spectroscopic Identification and Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of 4-Dehydroxy-4-amino Ezetimibe, complementing the data obtained from chromatographic methods.

Impurity Profiling and Degradation Product Analysis in Preclinical Samples

Forced Degradation Studies to Assess Chemical Stability

Forced degradation studies are a critical component of drug development, designed to understand the intrinsic stability of a substance by subjecting it to stress conditions such as acid, base, oxidation, heat, and light. longdom.org While numerous studies have performed forced degradation on Ezetimibe, leading to the identification of various degradation products longdom.orgindexcopernicus.com, none of the available reports provide specific data on the stability of 4-Dehydroxy-4-amino Ezetimibe under such stress conditions. The behavior of this specific impurity when subjected to forced degradation has not been documented.

Isolation and Elucidation of Degradation Pathways

The process of isolating and structurally elucidating degradation products typically involves advanced analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Scientific literature describes the isolation and characterization of several Ezetimibe degradants, such as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid, which is a major product of alkaline hydrolysis. However, there are no specific studies detailing the degradation pathways originating from 4-Dehydroxy-4-amino Ezetimibe or its isolation from stressed samples.

Bioanalytical Assays for Quantitative Determination in Biological Matrices from Animal Studies

Bioanalytical methods are essential for determining the concentration of drugs and their metabolites or impurities in biological fluids like plasma, which is crucial for pharmacokinetic assessments. researchgate.net Validated bioanalytical assays, often using LC-MS/MS, have been developed for Ezetimibe in plasma from various animal species, including dogs, rats, and mice, to support preclinical studies. researchgate.netnih.gov These methods have been optimized for sensitivity and selectivity for the parent drug and its primary active metabolite, ezetimibe-glucuronide (B19564). There is, however, a lack of published bioanalytical assays specifically developed or validated for the quantitative determination of 4-Dehydroxy-4-amino Ezetimibe in biological matrices from animal studies.

Future Research Directions and Unexplored Avenues for 4 Dehydroxy 4 Amino Ezetimibe Analogs

Refinement of Structure-Activity Relationships through Targeted Chemical Modifications

Future research on 4-Dehydroxy-4-amino Ezetimibe (B1671841) analogs will heavily rely on refining the understanding of their structure-activity relationships (SAR). Building upon the extensive SAR studies of ezetimibe, targeted chemical modifications can be systematically explored to enhance potency and selectivity. nih.govtandfonline.com Key structural elements identified as crucial for the activity of ezetimibe and its analogs include the 2-azetidinone ring, the C-(3) sidechain, and the C-(4) and N-aryl residues. nih.gov

A systematic approach, as detailed in the table below, will be crucial for elucidating the precise structural requirements for optimal activity in this new class of analogs.

| Structural Modification | Rationale | Expected Impact on Activity | References |

| Varying substituents on the N-aryl ring | The N-aryl ring is required for activity and tolerates a wide variety of substitutions. | Modulation of binding affinity and pharmacokinetic properties. | nih.gov |

| Introducing polar groups to the C-(3) sidechain | To investigate the effect of polarity on cholesterol absorption inhibition. | Potential for enhanced interactions with the target protein and improved pharmacokinetic profile. | nih.gov |

| Altering the stereochemistry at C-3 | Previous studies on ezetimibe analogs have shown that both 3S and 3R isomers can have comparable activity. | May not significantly alter activity, but worth confirming for this new analog series. | mdpi.com |

| Modifying the C-4 amino group | To explore the impact of different amine derivatives (e.g., secondary, tertiary amines, amides) on activity. | Could fine-tune hydrogen bonding interactions within the target's binding site. | N/A |

Advanced Computational and In Silico Modeling for Analog Optimization

Advanced computational modeling will be instrumental in accelerating the optimization of 4-Dehydroxy-4-amino Ezetimibe analogs. Molecular docking studies can provide valuable insights into the binding modes of these new analogs within the Niemann-Pick C1-like 1 (NPC1L1) protein, the primary target of ezetimibe. ecronicon.netnih.govmdpi.com Such studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and specific amino acid residues in the NPC1L1 binding pocket. nih.gov For instance, the binding of ezetimibe to NPC1L1 is known to involve residues within a large extracellular domain (loop C). pnas.org

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. acs.org These simulations can reveal conformational changes in both the analog and the protein upon binding, providing a more dynamic and realistic picture of the interaction. By calculating the binding free energy using methods like MM-PBSA, researchers can rank different analogs based on their predicted binding strength, helping to prioritize which compounds to synthesize and test in vitro. acs.org

| Computational Technique | Application to Analog Design | Key Information Gained | References |

| Molecular Docking | Predicts the binding pose and affinity of analogs to NPC1L1. | Identification of key interacting amino acid residues, binding energy scores. | ecronicon.netnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assesses the stability and dynamics of the analog-NPC1L1 complex. | Information on conformational changes, stability of binding, and solvent effects. | acs.org |

| Binding Free Energy Calculations (e.g., MM-PBSA) | Ranks analogs based on their predicted binding affinity. | Quantitative comparison of the binding strength of different analogs. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) modeling represents another powerful in silico tool for the optimization of 4-Dehydroxy-4-amino Ezetimibe analogs. uogqueensmcf.com QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By generating a statistically significant QSAR model, it becomes possible to predict the activity of novel, unsynthesized analogs. researchgate.net

The process involves calculating a variety of molecular descriptors for a training set of synthesized analogs with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to develop an equation that best correlates these descriptors with the observed biological activity. researchgate.net This model can then be used to screen a virtual library of 4-Dehydroxy-4-amino Ezetimibe analogs, allowing researchers to focus their synthetic efforts on the most promising candidates.

Molecular Docking and Dynamics Simulations with NPC1L1

Investigation of Potential Non-NPC1L1 Mediated Effects in Preclinical Systems

While NPC1L1 is the established primary target for ezetimibe, some evidence suggests the existence of non-NPC1L1 mediated effects. nih.govcapes.gov.br Studies using brush border membrane vesicles from NPC1L1 knockout mice have shown that ezetimibe and its analogs can still reduce cholesterol uptake, indicating that other mechanisms may be at play. nih.gov This has led to the hypothesis that multiple plasma membrane receptors may be involved in ezetimibe-sensitive cholesterol uptake. nih.govcapes.gov.br

Future research on 4-Dehydroxy-4-amino Ezetimibe analogs should include preclinical studies designed to investigate these potential off-target effects. This could involve using NPC1L1 knockout animal models or cell lines to differentiate between NPC1L1-dependent and independent mechanisms. Identifying any such alternative pathways could reveal new therapeutic opportunities and provide a more complete understanding of the pharmacological profile of this new class of compounds. It has also been noted that ezetimibe may have anti-inflammatory effects, particularly when combined with statins, which could be another avenue for investigation. mdpi.com

Exploration of Novel Delivery Systems for Enhanced Preclinical Efficacy

The poor aqueous solubility of ezetimibe and its analogs presents a significant challenge for their oral bioavailability. dovepress.com Consequently, the exploration of novel drug delivery systems is a critical area for future research to enhance the preclinical efficacy of 4-Dehydroxy-4-amino Ezetimibe analogs. Various lipid-based nanostructured drug delivery systems have shown promise in improving the oral bioavailability of poorly water-soluble drugs by increasing their solubility and dissolution rate. tandfonline.com

Systems such as self-microemulsifying drug delivery systems (SMEDDS), solid lipid nanoparticles (SLNs), and nanoparticles based on natural polymers like linseed mucilage have been successfully developed for ezetimibe. dovepress.comdoi.org These formulations can encapsulate the drug, protecting it from degradation and facilitating its absorption. For example, an optimized SMEDDS formulation of ezetimibe demonstrated a significant reduction in serum lipid levels in rat models compared to the pure drug, indicating improved bioavailability. doi.org

| Delivery System | Description | Advantages for 4-Dehydroxy-4-amino Ezetimibe Analogs | References |

| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Isotropic mixtures of oil, surfactant, and co-solvent that form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids. | Enhanced solubility, improved dissolution rate, and increased bioavailability. | doi.org |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, offering advantages of both polymeric nanoparticles and liposomes. | Improved stability, controlled release, and potential for targeted delivery. | dovepress.com |

| Polymeric Nanoparticles | Nanoparticles formulated with biodegradable polymers. | Can improve solubility and provide sustained release of the encapsulated drug. | dovepress.com |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Similar to SMEDDS but form nanoemulsions with smaller globule sizes. | Superior portability, drug loading, and stability compared to liquid formulations. | tandfonline.com |

Comparative Studies with Other Emerging Lipid-Lowering Modalities in Animal Models

To establish the therapeutic potential of 4-Dehydroxy-4-amino Ezetimibe analogs, it is essential to conduct comparative studies with other established and emerging lipid-lowering modalities in relevant animal models. Such studies will help to position these new analogs within the existing landscape of hyperlipidemia treatments.

The most common comparators would be statins, which have a complementary mechanism of action by inhibiting cholesterol synthesis in the liver. nih.gov Preclinical studies in rats have shown that the combination of ezetimibe and atorvastatin (B1662188) results in a more significant reduction in total cholesterol and LDL-C than either drug alone. nih.govresearchgate.net Similar studies should be performed with 4-Dehydroxy-4-amino Ezetimibe analogs to assess their efficacy both as monotherapy and in combination with statins.

Furthermore, as new classes of lipid-lowering agents emerge, it will be important to compare the efficacy and safety of these new ezetimibe analogs against them. These studies will provide crucial data for determining the potential clinical utility and optimal therapeutic combinations for this novel class of compounds.

| Comparative Study Design | Rationale | Key Endpoints | References |

| Analog vs. Statin (e.g., Atorvastatin) | To assess relative efficacy and potential for synergistic effects. | Serum total cholesterol, LDL-C, HDL-C, and triglycerides. | nih.govresearchgate.net |

| Analog + Statin vs. Statin Monotherapy | To evaluate the added benefit of the analog in combination therapy. | Percentage reduction in LDL-C from baseline. | ecrjournal.com |

| Analog vs. Other Emerging Lipid-Lowering Agents | To position the new analogs within the evolving therapeutic landscape. | Comparative efficacy on lipid parameters and potentially other biomarkers. | N/A |

Q & A

Basic Research Questions

Q. How can the structural integrity of 4-Dehydroxy-4-amino Ezetimibe be confirmed during synthesis?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the amine and dehydroxy groups, while High-Performance Liquid Chromatography (HPLC) with photodiode array detection can assess purity. Mass spectrometry (MS) ensures molecular weight accuracy. For stereochemical validation, chiral chromatography or X-ray crystallography may be employed, especially if stereoisomers are suspected .

Q. What validated analytical methods are suitable for quantifying 4-Dehydroxy-4-amino Ezetimibe in bulk samples?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer) is widely validated for similar compounds. Key parameters include:

- Linearity : Range of 50–150% target concentration (R² ≥ 0.999).

- Precision : Relative Standard Deviation (RSD) < 2% for repeatability.

- Accuracy : Recovery rates of 98–102%.

- Detection Limit : Signal-to-noise ratio ≥ 3 for trace impurities .

Q. What safety protocols are recommended for handling 4-Dehydroxy-4-amino Ezetimibe in laboratory settings?

- Methodological Answer : Use nitrile gloves and lab coats to avoid skin contact. For respiratory protection, employ NIOSH-certified N95 masks during powder handling. Work under fume hoods with ≥ 100 ft/min airflow. Store the compound in airtight containers at 2–8°C, segregated from oxidizing agents. Spills should be neutralized with 5% sodium bicarbonate before disposal .

Q. How should researchers ensure reproducibility in experimental data for this compound?

- Methodological Answer : Document all experimental conditions (e.g., temperature, humidity, solvent purity) using standardized templates. Raw data should be archived in appendices, while processed data must include error margins (e.g., ±SD). Cross-validate results using independent techniques (e.g., HPLC vs. UV-Vis spectroscopy). Reference standards from certified suppliers (e.g., LGC Standards) are essential for calibration .

Advanced Research Questions

Q. What challenges arise in synthesizing stereoisomers of 4-Dehydroxy-4-amino Ezetimibe, and how can they be addressed?

- Methodological Answer : The primary challenge is isolating stereoisomers due to similar physicochemical properties. Strategies include:

- Chiral Resolutions : Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC.

- Crystallization Control : Adjust solvent polarity and cooling rates to favor specific crystal lattices.

- Dynamic Kinetic Resolution : Catalytic methods to enhance enantiomeric excess (e.g., asymmetric hydrogenation) .

Q. How should clinical trials be designed to assess the long-term efficacy of 4-Dehydroxy-4-amino Ezetimibe in reducing cardiovascular events?

- Methodological Answer : Adopt a randomized, double-blind, placebo-controlled design with:

- Primary Endpoints : Major Adverse Cardiovascular Events (MACE) over 3–5 years.

- Cohorts : High-risk populations (e.g., diabetes, chronic kidney disease).

- Statistical Power : ≥90% power to detect a 15% relative risk reduction (α = 0.05).

- Subgroup Analyses : Stratify by LDL-C baseline levels and concomitant statin use .

Q. How can contradictions in pharmacological data across studies on 4-Dehydroxy-4-amino Ezetimibe be resolved?

- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., RCTs only). Assess heterogeneity via I² statistics; if >50%, use random-effects models. Sensitivity analyses should exclude outliers and adjust for confounders (e.g., dosing regimens). Validate findings using in vitro models (e.g., hepatocyte assays for LDL-C uptake) .

Q. What stability-indicating methods are suitable for tracking degradation products of 4-Dehydroxy-4-amino Ezetimibe under stress conditions?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, thermal, photolytic) followed by Ultra-HPLC (UHPLC)-MS/MS. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。